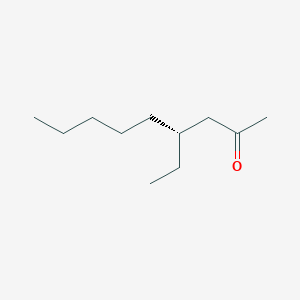
(4R)-4-Ethylnonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-Ethylnonan-2-one is an organic compound characterized by its unique structural configuration It belongs to the class of ketones, with a specific chiral center at the fourth carbon, making it an enantiomerically pure compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-Ethylnonan-2-one typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric hydrogenation of 4-ethylnonan-2-one using chiral catalysts. The reaction conditions often include the use of hydrogen gas under pressure, a chiral catalyst such as a rhodium or ruthenium complex, and a suitable solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized chiral catalysts to ensure high enantiomeric purity. The process is designed to be cost-effective and scalable, often utilizing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: (4R)-4-Ethylnonan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ketone group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or hydrazines replace the oxygen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrazine in ethanol.
Major Products:
Oxidation: 4-ethylnonanoic acid.
Reduction: (4R)-4-ethylnonan-2-ol.
Substitution: Corresponding hydrazone derivatives.
Aplicaciones Científicas De Investigación
(4R)-4-Ethylnonan-2-one has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of fragrances and flavors due to its unique olfactory properties.
Mecanismo De Acción
The mechanism of action of (4R)-4-Ethylnonan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, influencing various physiological processes.
Comparación Con Compuestos Similares
- (4S)-4-Ethylnonan-2-one
- 4-Methylnonan-2-one
- 4-Propylheptan-2-one
Comparison: (4R)-4-Ethylnonan-2-one is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its analogs. The (4R) enantiomer may exhibit different reactivity and interaction profiles with biological targets compared to the (4S) enantiomer, highlighting the importance of stereochemistry in its applications.
Propiedades
Número CAS |
256472-92-1 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
(4R)-4-ethylnonan-2-one |
InChI |
InChI=1S/C11H22O/c1-4-6-7-8-11(5-2)9-10(3)12/h11H,4-9H2,1-3H3/t11-/m1/s1 |
Clave InChI |
FWXVWEDNHIKYME-LLVKDONJSA-N |
SMILES isomérico |
CCCCC[C@@H](CC)CC(=O)C |
SMILES canónico |
CCCCCC(CC)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



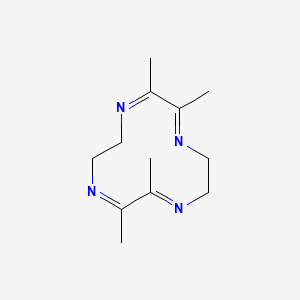
![Tert-butyl[(2,7-dimethylocta-2,6-dien-1-YL)oxy]diphenylsilane](/img/structure/B14251142.png)
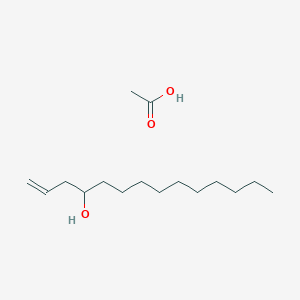

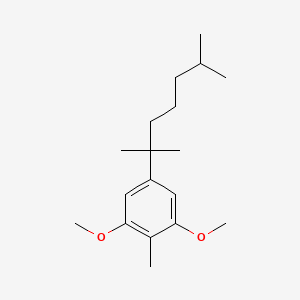

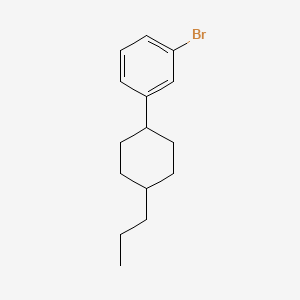
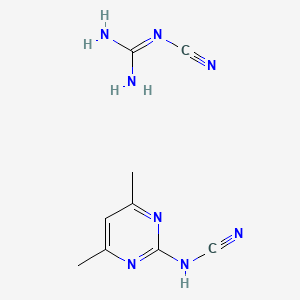
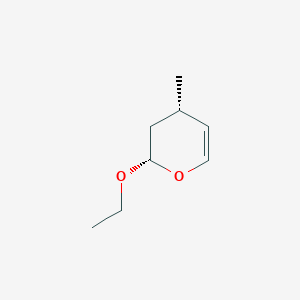
![2-Pyridinamine, N-[2-(2-pyridinylazo)phenyl]-](/img/structure/B14251185.png)
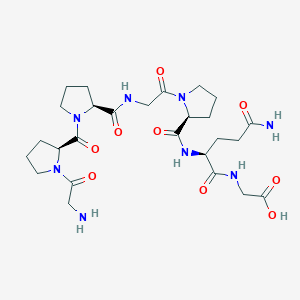
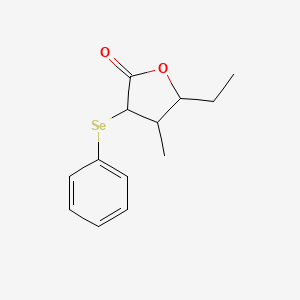
![4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde](/img/structure/B14251203.png)
